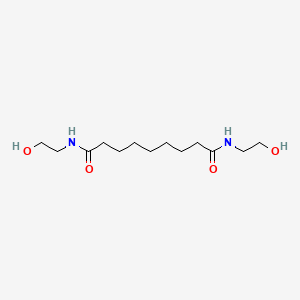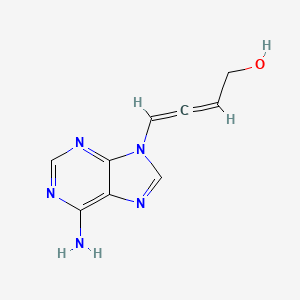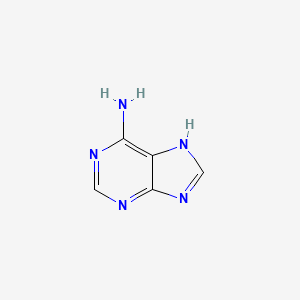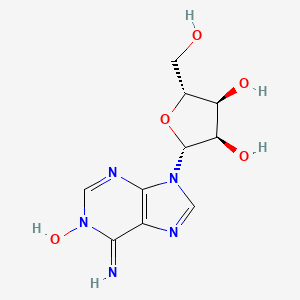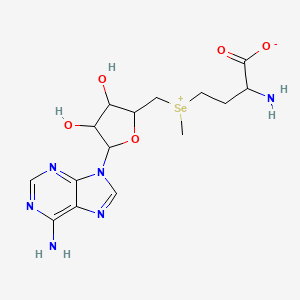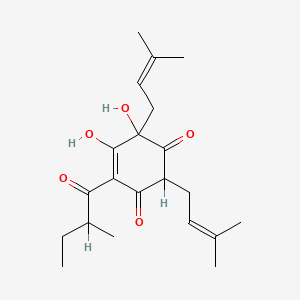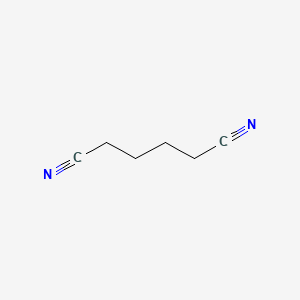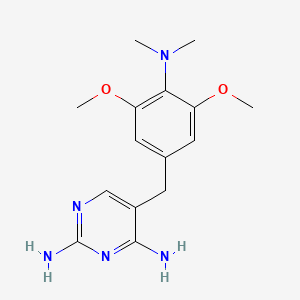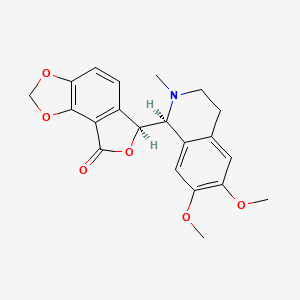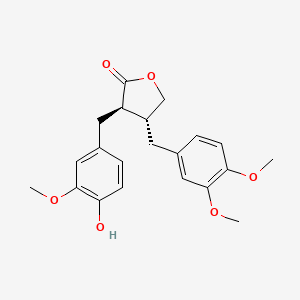
Arctigenin
Descripción general
Descripción
La arctigenina es un lignano natural que se encuentra en ciertas plantas de la familia Asteraceae, incluida la bardana mayor (Arctium lappa) y Saussurea heteromalla . Ha ganado mucha atención debido a sus diversas actividades farmacológicas, incluyendo efectos antivirales, anticancerígenos y antiinflamatorios . La fórmula molecular de la arctigenina es C21H24O6 .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La arctigenina ejerce sus efectos a través de múltiples mecanismos:
Disfunción Mitocondrial: La arctigenina inhibe el complejo I mitocondrial, lo que lleva a un aumento de los niveles de especies reactivas de oxígeno (ROS) y a la despolarización de la membrana mitocondrial.
Inhibición de la Autofagia: En las células de carcinoma hepatocelular, la arctigenina suprime la proliferación celular al inhibir la autofagia, lo que lleva a la acumulación de sequestosome 1/p62.
Inducción de la Necroptosis: La arctigenina induce la necroptosis a través del daño mitocondrial mediado por ROS y la regulación positiva del factor 1 de la red de comunicación celular (CCN1).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La arctigenina se puede sintetizar mediante diversos métodos. Un método novedoso implica la extracción asistida por enzimas de los frutos de Arctium lappa. En este proceso, la β-D-glucosidasa, una enzima de grado alimenticio, se agrega directamente a los frutos para hidrolizar la arctiína a arctigenina. Luego, las muestras se someten a extracción con etanol . Las condiciones óptimas para esta extracción incluyen una concentración de enzima del 1.4%, un tiempo de ultrasonido de 25 minutos y una temperatura de extracción de 45 °C .
Métodos de Producción Industrial
La producción industrial de arctigenina a menudo implica el uso de un diseño compuesto central para optimizar el proceso de extracción. Se ha demostrado que este método aumenta significativamente el rendimiento de la arctigenina en comparación con los métodos de extracción tradicionales .
Análisis De Reacciones Químicas
La arctigenina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La arctigenina se puede oxidar para formar diferentes derivados. Los reactivos comunes para la oxidación incluyen el peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: La arctigenina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.
Los principales productos formados a partir de estas reacciones incluyen varios derivados de arctigenina, que se han estudiado por sus actividades farmacológicas mejoradas .
Comparación Con Compuestos Similares
La arctigenina pertenece a la subclase de lignanos de dibencilbutirolactona, que incluye compuestos como:
Arctiína: La forma glucósido de la arctigenina, que se encuentra en las mismas plantas.
Matairesinol: Otro lignano con propiedades anticancerígenas similares.
Secoisolariciresinol: Un lignano con actividades antioxidantes y anticancerígenas.
En comparación con estos compuestos, la arctigenina es única debido a sus potentes efectos inhibitorios sobre el complejo I mitocondrial y su capacidad para inducir la necroptosis .
Las diversas actividades farmacológicas y los mecanismos de acción únicos de la arctigenina la convierten en un compuesto prometedor para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVSMVXKMHKTF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998919 | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-78-7, 144901-91-7 | |
| Record name | (-)-Arctigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arctigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCTIGENIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARCTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Arctigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does arctigenin exert its anti-tumor effects?
A1: this compound demonstrates anti-tumor effects through various mechanisms, including:
- Inhibition of cell proliferation: this compound inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma cells. [, , , , , ] This effect is often associated with cell cycle arrest at the G0/G1 phase. []
- Induction of apoptosis: this compound triggers apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , , , ]
- Suppression of metastasis: this compound inhibits the migration and invasion of cancer cells, key steps in the metastatic process. [, , , ] It achieves this by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in the breakdown of the extracellular matrix. [, , ]
- Inhibition of angiogenesis: this compound suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread. []
Q2: What are the molecular targets of this compound?
A2: this compound interacts with multiple molecular targets, including:
- Signaling pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, inflammation, and oxidative stress. These include PI3K/Akt, [, , ], MAPK (ERK, JNK, p38), [, , , , , ], NF-κB, [, , , ], STAT3, [, ], and AMPK/SIRT1. [, ]
- Transcription factors: this compound influences the activity of transcription factors such as NFATc1, [], C/EBPα and PPARα, [], and Nrf2. []
- Enzymes: this compound inhibits enzymes like UDP-glucuronosyltransferases (UGTs), [], cyclooxygenase-2 (COX-2), [], and heparanase. []
- Ion channels: this compound modulates ion channels in cardiomyocytes, including sodium, L-type calcium, and transient outward potassium currents. []
Q3: How does this compound interact with the NF-κB pathway?
A: this compound inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB subunits. [, , , ] This inhibition contributes to the anti-inflammatory and anti-tumor effects of this compound.
Q4: What is the role of the AMPK/SIRT1 pathway in this compound's actions?
A: this compound activates the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy metabolism and cellular stress responses. [, ] This activation contributes to the beneficial effects of this compound on metabolic disorders, such as improving glucose homeostasis and reducing lipid accumulation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H24O6, and its molecular weight is 372.41 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic data including 1H NMR and 13C NMR have been used to confirm the structure of this compound and its metabolites. []
Q7: How is this compound absorbed and metabolized in the body?
A: this compound exhibits low oral bioavailability due to extensive first-pass metabolism. [, ]
- Absorption: Orally administered this compound is absorbed relatively rapidly, with a peak time (Tmax) of approximately 0.85 hours when administered as Fructus arctii powder. []
- Metabolism: Hydrolysis is the major metabolic pathway of this compound, primarily catalyzed by paraoxonase 1. [] Major metabolites include arctigenic acid, this compound-4'-O-glucuronide, and 4-O-demethylthis compound. []
- Excretion: this compound and its metabolites are primarily excreted in urine. [, ]
Q8: What types of in vitro assays have been used to study this compound?
A8: Researchers have employed a variety of in vitro assays to investigate the biological activities of this compound, including:
- Cell viability assays: These assays measure the number of viable cells after treatment with this compound, providing insights into its cytotoxic effects. [, , , , , , , , , ]
- Apoptosis assays: Techniques like Annexin V/PI staining and caspase activity assays help determine the extent of apoptosis induced by this compound. [, , , , , , , , ]
- Cell cycle analysis: Flow cytometry is commonly used to assess cell cycle distribution and identify potential cell cycle arrest induced by this compound. [, , ]
- Migration and invasion assays: Techniques like wound healing and Transwell assays help evaluate the effects of this compound on the migratory and invasive capabilities of cancer cells. [, , , ]
- Enzyme activity assays: These assays measure the activity of specific enzymes, such as MMPs, UGTs, and COX-2, in the presence of this compound, providing insights into its inhibitory effects. [, , , , ]
- Reporter gene assays: These assays measure the transcriptional activity of specific genes, such as those regulated by NF-κB or ARE, to understand the effects of this compound on gene expression. []
Q9: What animal models have been used to study this compound?
A9: this compound's therapeutic potential has been investigated in various animal models, including:
- Rodent models of cancer: Studies using mice and rats have demonstrated the anti-tumor effects of this compound in various cancer types, including hepatocellular carcinoma, breast cancer, and colon cancer. [, , , , , , ]
- Rat model of myocardial ischemia-reperfusion injury: This model mimics the damage caused by a heart attack and has been used to demonstrate the cardioprotective effects of this compound. [, ]
- Mouse model of experimental autoimmune encephalomyelitis (EAE): This model mimics the inflammatory demyelination observed in multiple sclerosis and has shown the potential of this compound in treating autoimmune diseases. []
- Mouse model of Japanese encephalitis: This model has been used to demonstrate the neuroprotective effects of this compound against viral infection. []
- Rat model of gastric ulcers: This model investigates the gastroprotective effects of this compound against ulcers induced by ethanol and acetic acid. []
Q10: Have there been any clinical trials of this compound?
A: A phase I clinical trial investigated the safety and preliminary efficacy of GBS-01, an this compound-enriched extract from Arctium lappa, in patients with gemcitabine-refractory pancreatic cancer. [] The trial demonstrated a favorable safety profile and promising clinical responses.
Q11: What is the safety profile of this compound?
A: While this compound generally exhibits a favorable safety profile in preclinical studies and a phase I clinical trial, [] some studies have reported potential toxicity with repeated high-dose administration.
- Sub-chronic toxicity: A 28-day repeated dose study in rats revealed organ-specific toxicity at high doses of this compound (12 and 36 mg/kg/day), particularly affecting the heart, liver, kidneys, and reproductive organs. []
- Subcutaneous toxicity: A 28-day repeated subcutaneous injection study in beagle dogs found toxicity in lymphatic hematopoietic, digestive, urinary, and cardiovascular systems at a dose of 60 mg/kg. []
Q12: What strategies are being explored to improve the delivery of this compound?
A12: Researchers are exploring innovative drug delivery systems to enhance the therapeutic efficacy of this compound, such as:
- Injectable hydrogels: A study demonstrated that incorporating this compound into an injectable hydrogel improved its delivery to the heart and enhanced its cardioprotective effects in a rat model of myocardial ischemia-reperfusion injury. [] This approach could potentially improve drug solubility, bioavailability, and targeted delivery to specific tissues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


